9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride
Overview
Description
9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride is a chemical compound with the molecular formula C8H14ClNO . It belongs to a sterically unhindered and stable class of nitroxyl radicals .
Synthesis Analysis
A practical, three-step synthetic route to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), an unhindered, stable class of nitroxyl radical, has been developed . This compound exhibits a highly active nature compared with TEMPO in the catalytic oxidation of alcohols to their corresponding carbonyl compounds .Molecular Structure Analysis
The molecular structure of 9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride can be represented by the InChI string: InChI=1S/C8H13NO.ClH/c10-8-4-6-2-1-3-7(5-8)9-6;/h6-7,9H,1-5H2;1H . The Canonical SMILES representation is: C1CC2CC(=O)CC(C1)N2.Cl .Chemical Reactions Analysis
9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds . It has been used as a catalyst in the oxidation of alcohols .Physical And Chemical Properties Analysis
9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride has a molecular weight of 175.65 g/mol . It is soluble in H2O, CH3CN, AcOH, benzene, toluene, diethyl ether, MeOH, ethyl acetate, and most organic solvents .Scientific Research Applications
Application 1: Oxidation of Alcohols
- Summary of the Application: 9-Azabicyclo[3.3.1]nonan-3-one N-oxyl (ABNO) is used in the oxidation of alcohols to produce the corresponding carbonyl compounds .
- Methods of Application: ABNO is used as a catalyst in the oxidation process. It is combined with (MeO bpy)Cu I (OTf) (MeO bpy =4,4′-dimethoxy-2,2′-bipyridine) to form a catalytic system .
- Results or Outcomes: The use of ABNO in this process results in the efficient conversion of alcohols to their corresponding carbonyl compounds .
Application 2: Synthesis of Alkaloids
- Summary of the Application: 9-Azabicyclo[3.3.1]nonan-3-one is used in the asymmetric cleavage into cis-2,6-Disubstituted Piperidine . This process provides a facile approach to a chiral building block for alkaloid synthesis .
- Results or Outcomes: The use of 9-Azabicyclo[3.3.1]nonan-3-one in this process results in the efficient synthesis of a chiral building block for alkaloid synthesis .
Application 3: Aerobic Oxidation of Alcohols
- Summary of the Application: 9-Azabicyclo[3.3.1]nonan-3-one N-oxyl (ABNO) may be employed for the aerobic oxidation of alcohols . This process is a greener alternative for oxidation reactions .
- Methods of Application: ABNO is used as a catalytic oxidant for copper-catalyzed greener oxidation of alcohols under aerobic conditions . The specific methods of application would be detailed in the specific research papers or patents pertaining to these applications. For more detailed information, I recommend referring to the original research articles or consulting with a subject matter expert in the field.
- Results or Outcomes: The use of ABNO in this process results in the efficient aerobic oxidation of alcohols .
Future Directions
properties
IUPAC Name |
9-azabicyclo[3.3.1]nonan-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c10-8-4-6-2-1-3-7(5-8)9-6;/h6-7,9H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGESYOBZBRDUBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC(C1)N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599961 | |
Record name | 9-Azabicyclo[3.3.1]nonan-3-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride | |
CAS RN |
72761-60-5 | |
Record name | 9-Azabicyclo[3.3.1]nonan-3-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-azabicyclo[3.3.1]nonan-3-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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